Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate
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Overview
Description
Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a hydroxy group, a methanesulfonyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxylic acid as the core structure.
Hydroxylation: Introduction of the hydroxy group at the 2-position of the pyridine ring.
Methanesulfonylation: The methanesulfonyl group is introduced at the 5-position using methanesulfonyl chloride in the presence of a base.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-oxo-5-methanesulfonylpyridine-3-carboxylate.
Reduction: Formation of 2-hydroxy-5-methanesulfonylpyridine-3-ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and methanesulfonyl groups play a crucial role in its binding affinity and activity. The compound may modulate biological pathways by interacting with enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-5-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of a methanesulfonyl group.
Ethyl 2-hydroxy-5-chloropyridine-3-carboxylate: Similar structure but with a chloro group instead of a methanesulfonyl group.
Uniqueness
Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications compared to its analogs.
Properties
Molecular Formula |
C9H11NO5S |
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Molecular Weight |
245.25 g/mol |
IUPAC Name |
ethyl 5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO5S/c1-3-15-9(12)7-4-6(16(2,13)14)5-10-8(7)11/h4-5H,3H2,1-2H3,(H,10,11) |
InChI Key |
XTUFHAAGZQSBSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CNC1=O)S(=O)(=O)C |
Origin of Product |
United States |
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